molecular formula C10H18N2O2 B1464783 4-(Tetrahydro-2-furanylmethyl)-1,4-diazepan-5-one CAS No. 1219960-43-6

4-(Tetrahydro-2-furanylmethyl)-1,4-diazepan-5-one

Cat. No. B1464783
CAS RN: 1219960-43-6
M. Wt: 198.26 g/mol
InChI Key: PYRIXRVUOBEADT-UHFFFAOYSA-N
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Description

4-(Tetrahydro-2-furanylmethyl)-1,4-diazepan-5-one, also known as THFMD, is a heterocyclic compound that has a variety of applications in the field of scientific research. It is a five-membered ring structure composed of a nitrogen atom and four carbon atoms, and is an important intermediate for the synthesis of several pharmaceuticals. THFMD is known to have a wide range of biological activities including anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been used as a substrate for enzyme-catalyzed reactions, as well as in the synthesis of other complex molecules. In

Scientific Research Applications

Synthesis Methods

  • General Approach to Synthesis : Research indicates methods for synthesizing various derivatives of 1,4-diazepinones. For instance, a general approach toward the synthesis of tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one and related compounds was introduced, involving a regioselective strategy to synthesize ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates from accessible 3(5)-aryl- or methyl-1H-pyrazole-5(3)-carboxylates. This method results in the formation of target pyrazolo[1,5-a][1,4]diazepin-4-ones (Dzedulionytė et al., 2022).

  • Microwave Irradiation in Synthesis : An efficient access to 1,4-diazepane derivatives is described through a microwave-assisted synthesis of 7-substituted-1,4-diazepin-5-ones, which proceeds rapidly and yields good results. This method includes catalytic reduction, yielding 1,4-diazepan-5-ones and 1,4-diazepanes, indicating the versatility and adaptability of the synthesis process (Wlodarczyk et al., 2007).

Structural and Chemical Studies

  • Crystal Structures and Docking Studies : Research into 1,4-diazepine derivatives, which have a wide range of therapeutic applications, has been expanded to include crystal structure determination and docking studies. These studies provide insights into the molecular structures and potential interactions with target proteins, making these compounds candidates for drug development (Velusamy et al., 2015).

Applications in Organic Chemistry

  • Catalyst-Free Synthesis Method : A catalyst-free synthesis method for N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes is reported. This three-component one-pot method demonstrates high chemo- and regioselectivity and is valuable for the synthesis of these compounds, which are significant in organic synthesis (Mittersteiner et al., 2019).

properties

IUPAC Name

4-(oxolan-2-ylmethyl)-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c13-10-3-4-11-5-6-12(10)8-9-2-1-7-14-9/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRIXRVUOBEADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CCNCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tetrahydro-2-furanylmethyl)-1,4-diazepan-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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